molecular formula C7H6Cl2O3S B1357326 3-Chloro-4-methoxybenzenesulfonyl chloride CAS No. 22952-43-8

3-Chloro-4-methoxybenzenesulfonyl chloride

Cat. No.: B1357326
CAS No.: 22952-43-8
M. Wt: 241.09 g/mol
InChI Key: UMTPXDWZAKJPNY-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S and a molecular weight of 241.09 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a chloro group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxybenzenesulfonyl chloride can be synthesized through the chlorination of 4-methoxybenzenesulfonyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

4-Methoxybenzenesulfonyl chloride+SOCl23-Chloro-4-methoxybenzenesulfonyl chloride+SO2+HCl\text{4-Methoxybenzenesulfonyl chloride} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methoxybenzenesulfonyl chloride+SOCl2​→3-Chloro-4-methoxybenzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Although less common, the methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents (e.g., tetrahydrofuran) are employed.

    Oxidation: Strong oxidizing agents like KMnO4 in acidic or basic conditions.

Major Products Formed:

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonate Thioesters: Formed from reactions with thiols.

Scientific Research Applications

3-Chloro-4-methoxybenzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the modification of biomolecules such as peptides and proteins, enabling the study of their structure and function.

    Medicine: It is employed in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions typically proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid (HCl).

Molecular Targets and Pathways:

    Nucleophilic Attack: The nucleophile attacks the sulfur atom in the sulfonyl chloride group, leading to the formation of a tetrahedral intermediate.

    Elimination of HCl: The intermediate collapses, resulting in the formation of the sulfonylated product and the release of HCl.

Comparison with Similar Compounds

3-Chloro-4-methoxybenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:

Uniqueness: The presence of both chloro and methoxy groups in this compound provides a unique combination of electronic and steric effects, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

3-chloro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTPXDWZAKJPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587990
Record name 3-Chloro-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22952-43-8
Record name 3-Chloro-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methoxybenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under N2 atmosphere, 41.25 mL chlorosulfonic acid was cooled in an ice bath, and under stirring 22.26 mL 2-chloroanisole was added dropwise. The mixture was heated to 55° C.; after 10 min. the heat source was removed and the mixture was stirred overnight at room temperature. The mixture was poured into ice water and extracted twice with DCM. The combined organic layers were dried over MgSO4 and evaporated to dryness. The residue was purified by flash chromatography (PA/EA 9:1) to give 24.94 g (50%) of a beige oil. 1H NMR (400 MHz, CDCl3) δ 4.03 (s, 3H), 7.08 (d, J=8.73 Hz, 1H), 7.94 (dd, J=9.03, 2.41 Hz, 1H), 8.06 (d, J=2.41 Hz, 1H).
Quantity
41.25 mL
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reactant
Reaction Step One
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22.26 mL
Type
reactant
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Yield
50%

Synthesis routes and methods III

Procedure details

A stirred solution of 2-chloroanisole (8.90 mL, 70.1 mmol) in chloroform (100 mL) was cooled to 0° C., and treated drop-wise with chlorosulfonic acid (9.3 mL, 140 mmol). After stirring at room temperature for 14 hours, the reaction mixture was poured into ice-water (250 mL) and the separated, aqueous phase extracted with chloroform (2×50 mL). The combined organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to a viscous oil which crystallized upon standing (8.58 g, 52%), m.p. 78° C.;
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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